4-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-fluoroaniline, followed by cyclization and reduction steps to form the octahydroquinoline ring. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved can vary depending on the application, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-2,5-DIONE
- 4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-3,6-DIONE
Uniqueness
4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16Cl2FNO2 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H16Cl2FNO2/c22-12-4-9-15(17(23)10-12)16-11-20(27)25(14-7-5-13(24)6-8-14)18-2-1-3-19(26)21(16)18/h4-10,16H,1-3,11H2 |
InChI Key |
GOJKMMYTCOGCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.